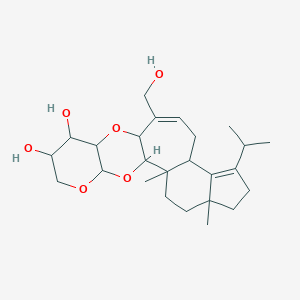

Erinacine C

Description

This compound has been reported in Hericium erinaceus with data available.

from filamentous fungus Hericium erinaceus with potential to treat Alzheimer's disease; structure in first source

Properties

CAS No. |

156101-09-6 |

|---|---|

Molecular Formula |

C25H38O6 |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

(1R,2R,5R,10R,14R,16R,17S,18R,21S)-13-(hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol |

InChI |

InChI=1S/C25H38O6/c1-13(2)15-7-8-24(3)9-10-25(4)16(18(15)24)6-5-14(11-26)20-22(25)31-23-21(30-20)19(28)17(27)12-29-23/h5,13,16-17,19-23,26-28H,6-12H2,1-4H3/t16-,17-,19+,20-,21-,22+,23+,24-,25-/m1/s1 |

InChI Key |

DMPGFSQMXITJPT-ZCKYJUNOSA-N |

Canonical SMILES |

CC(C)C1=C2C3CC=C(C4C(C3(CCC2(CC1)C)C)OC5C(O4)C(C(CO5)O)O)CO |

melting_point |

115-118°C |

physical_description |

Solid |

Synonyms |

Erinacine C; Erinacin C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Erinacine C from Hericium erinaceus

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hericium erinaceus, commonly known as Lion's Mane mushroom, is a well-regarded medicinal fungus with a rich history in traditional medicine. Its mycelia are a source of cyathane diterpenoids known as erinacines, which have garnered significant scientific interest for their neurotrophic and neuroprotective properties. Among these, Erinacine C has been identified as a potent stimulator of Nerve Growth Factor (NGF) synthesis.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation protocols, and biological significance of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and neurobiology. We detail the methodologies for extraction and purification, present quantitative data, and illustrate the key signaling pathways modulated by this compound.

Discovery and Structural Elucidation

This compound, a cyathane-type diterpenoid, was first isolated from the mycelia of Hericium erinaceus by Kawagishi et al. in 1994, alongside Erinacines A and B.[1] These compounds were identified as potent stimulators of NGF synthesis in cultured rodent astrocytes.[1] The structure of this compound (C₂₅H₃₈O₆, Molar Mass: 434.6 g/mol ) was elucidated through spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[3][4][5] It possesses the characteristic 5-6-7 fused ring system of the cyathane skeleton.[1]

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₈O₆ | PubChem[5] |

| Molar Mass | 434.6 g/mol | PubChem[5] |

| Class | Diterpenoid | PubChem[5] |

| Source | Mycelia of Hericium erinaceus | [1][3][4] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from H. erinaceus mycelia involves a multi-step process of cultivation, extraction, and purification. Various methods have been optimized to enhance yield and purity.

Mycelial Cultivation

-

Strain and Medium : Hericium erinaceus (e.g., BCRC 35669) is cultivated in a liquid medium. A typical medium consists of 4.5% glucose, 0.5% soybean powder, 0.25% yeast extract, 0.25% peptone, and 0.05% MgSO₄, with the pH adjusted to 4.5.[3]

-

Incubation : The culture is initiated in a shake flask (e.g., 2 L flask with 1.3 L medium) and incubated at 26°C on a shaker at 120 rpm for approximately 5 days.[3]

-

Scale-Up : For larger yields, the process is scaled up to a fermenter (e.g., 500 L) and continued for an additional 5 days.[3]

-

Harvesting : The mycelia are harvested and typically freeze-dried to produce a stable powder for extraction.[3]

General Extraction and Partitioning

This protocol provides a foundational method for obtaining a crude extract enriched with erinacines.

-

Ethanol Reflux : Freeze-dried and powdered mycelia (e.g., 250 g) are refluxed with 95% ethanol.[3]

-

Concentration : The resulting ethanol solution is concentrated under vacuum to yield a brown extract.[3]

-

Solvent Partitioning : The crude extract is partitioned using a water-ethyl acetate (H₂O-EA, 1:1) system. This separates the compounds into different solvent layers (e.g., Hexane, EA, ButOH, and water layers).[3] this compound is typically found in the ethyl acetate fraction.

Optimized and Alternative Extraction Methods

To improve efficiency, methods combining enzymatic hydrolysis, acid treatment, and optimized solvent conditions have been developed.

-

Pre-treatment : The dried mycelial powder can be pre-treated with cellulase and acid water to break down cell walls, increasing extraction efficiency.[6][7]

-

Optimized Reflux : Response surface methodology has been used to determine optimal reflux conditions.[6][8]

-

Ultrasonic Extraction : An alternative to reflux involves ultrasonication of the mycelial powder in 75% ethanol at 50°C.[9]

| Parameter | Optimized Value | Source |

| Liquid/Material Ratio | 31.52 mL/g | [8] |

| Extraction Temperature | 62.12 °C | [8] |

| Extraction Time | 30.47 min | [8] |

| Predicted Max. Yield | 3.39% | [8] |

Purification

High-purity this compound is obtained through chromatographic techniques.

-

Column Chromatography : The enriched ethyl acetate fraction is subjected to repeated chromatography on silica gel.[3]

-

High-Performance Liquid Chromatography (HPLC) : Final purification is often achieved using reversed-phase HPLC.[1] Analysis can be performed on a C18 column with a mobile phase like acetonitrile-water (55:45 v/v) and UV detection at 340 nm.[9][10]

-

High-Speed Countercurrent Chromatography (HSCCC) : HSCCC has been effectively used for separating high-purity Erinacine A and is a viable method for this compound, using a two-phase solvent system such as n-hexane/ethyl acetate/methanol/water.[9]

Quantitative Analysis

The concentration of this compound can vary significantly between different strains of H. erinaceus and based on cultivation conditions.

| Strain / Condition | This compound Concentration | Source |

| H. erinaceus (General) | 0.019 mg/g (dry weight) | [11] |

| H. erinaceus (DAOMC 251029) | Most evident erinacine | [10][12][13] |

| H. americanum (DAOMC 21467) | ~70% decline over 14 days | [12] |

| H. erinaceus (DAOMC 196448) | 22.5-fold increase over 14 days | [12] |

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating complex cellular signaling networks, primarily in the central nervous system.

Neurotrophic Effects

This compound is a potent inducer of neurotrophin expression, particularly NGF and Brain-Derived Neurotrophic Factor (BDNF), in astrocytes.[14] This induced NGF then acts on neuronal cells, such as PC12 cells, via the TrkA receptor, activating downstream pathways crucial for neuronal survival and differentiation.[14]

Anti-Neuroinflammatory Effects

In microglial cells, this compound demonstrates significant anti-inflammatory activity by dually modulating the NF-κB and Nrf2 pathways.[2] It inhibits the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[2][15][16]

-

NF-κB Pathway Inhibition : this compound prevents the phosphorylation of IκBα, which keeps the NF-κB transcription factor sequestered in the cytoplasm, thereby down-regulating the expression of inflammatory genes like iNOS.[2]

-

Nrf2 Pathway Activation : this compound inhibits the Keap1 protein, allowing the transcription factor Nrf2 to translocate to the nucleus. This leads to the up-regulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[2][15][16]

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a New Compound, Erinacerin W, from the Mycelia of Hericium erinaceus, with Immunomodulatory and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a New Compound, Erinacerin W, from the Mycelia of Hericium erinaceus, with Immunomodulatory and Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C25H38O6 | CID 10252378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN104497059A - Efficient extraction method of total erinacine in hericium erinaceus mycelium - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Polysorbate 80 Differentially Impacts Erinacine Production Profiles in Submerged Cultures of Hericium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]

- 16. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

Erinacine C as a Neurotrophic Factor Inducer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine C, a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has garnered significant attention for its potent neurotrophic and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the mechanisms of action, key experimental data, and detailed protocols related to the function of this compound as a neurotrophic factor inducer. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for neurodegenerative diseases.[1][3]

Mechanism of Action: Induction of Neurotrophic Factors

This compound primarily exerts its neurotrophic effects by stimulating the synthesis and secretion of key neurotrophic factors, most notably Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), in glial cells, particularly astrocytes.[4][5] These neurotrophins are crucial for neuronal survival, growth, differentiation, and synaptic plasticity.[2][6] The induction of NGF and BDNF by this compound is a key mechanism underlying its potential therapeutic benefits in various neurological disorders.[1][3]

Signaling Pathways

The induction of neurotrophic factors by this compound and the subsequent effects on neuronal cells involve the activation of several intracellular signaling cascades. The primary pathway initiated by the this compound-induced NGF is the Tropomyosin receptor kinase A (TrkA) pathway. Activation of TrkA leads to the downstream signaling of three major pathways: the Phospholipase C-gamma (PLCγ) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway.[4] These pathways are integral to NGF-mediated neuronal differentiation and survival.[4]

Furthermore, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response pathway.[1][7] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[1][8] This anti-inflammatory and antioxidant activity contributes to the overall neuroprotective effects of this compound.[1][7][8]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound on Neuronal Cells

| Cell Line | Treatment | Concentration | Outcome | Quantitative Result | Reference |

| 1321N1 Astrocytoma | This compound | 5 µg/mL | NGF mRNA Induction | 3.7 ± 0.7-fold increase vs. control | [4] |

| PC12 | Conditioned medium from this compound-treated 1321N1 cells | 5 µg/mL | Neurite Outgrowth (Percentage of differentiated cells) | 30.3 ± 3.3% | [4] |

| PC12 | Conditioned medium from this compound-treated 1321N1 cells | 5 µg/mL | Neurite Outgrowth (Average neurite length) | 116.2 ± 5.2 µm | [4] |

| BV2 Microglial Cells | This compound + LPS (500 ng/mL) | 0.1–2.5 μM | Inhibition of Nitric Oxide (NO) Production | Dose-dependent reduction | [8] |

| BV2 Microglial Cells | This compound + LPS (500 ng/mL) | 0.1–2.5 μM | Inhibition of TNF-α Production | Dose-dependent reduction | [8] |

| BV2 Microglial Cells | This compound + LPS (500 ng/mL) | 0.1–2.5 μM | Inhibition of IL-6 Production | Dose-dependent reduction | [8] |

Table 2: In Vivo Effects of this compound

| Animal Model | Treatment | Dosage | Outcome | Quantitative Result | Reference |

| Rat model of mild traumatic brain injury (mTBI) | This compound | Not specified | Upregulation of BDNF expression | Significant increase | [9][10] |

| Rat model of mild traumatic brain injury (mTBI) | This compound | Not specified | Activation of Nrf2 pathway | Significant activation | [9][10] |

Experimental Protocols

In Vitro Induction of NGF in Astrocytoma Cells and Neurite Outgrowth Assay

This protocol describes the methodology to assess the ability of this compound to induce NGF in astrocytoma cells and subsequently promote neurite outgrowth in PC12 cells.[4]

a. Cell Culture and Treatment:

-

Culture human astrocytoma cells (1321N1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum (FCS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Seed 1x10^5 1321N1 cells per well in a 6-well plate.

-

After 24 hours, replace the medium with serum-reduced DMEM (1% FCS).

-

After another 24 hours, treat the cells with this compound (e.g., 5 µg/mL) or vehicle control (e.g., 0.5% EtOH) for 48 hours.

-

Harvest the conditioned supernatant.

-

Culture rat pheochromocytoma cells (PC12) in DMEM with 10% horse serum (HS) and 5% FCS.

-

Seed PC12 cells in collagen-coated plates.

-

Treat PC12 cells with the conditioned supernatant from 1321N1 cells, recombinant NGF (positive control), or this compound directly (negative control).

b. Analysis:

-

Neurite Outgrowth: After 48 hours of treatment, visualize PC12 cells using a microscope. A cell is considered differentiated if it possesses at least one neurite equal to or longer than the cell body diameter. Quantify the percentage of differentiated cells and measure the average neurite length.[4]

-

NGF mRNA Expression: Isolate total RNA from the treated 1321N1 cells. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the relative expression levels of NGF mRNA, using a housekeeping gene (e.g., GAPDH) for normalization.[4]

Assessment of Anti-Neuroinflammatory Effects in Microglial Cells

This protocol outlines the procedure to evaluate the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[8]

a. Cell Culture and Treatment:

-

Culture BV2 microglial cells in DMEM supplemented with 10% FCS.

-

Seed 1x10^5 cells/mL in appropriate culture plates.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1–2.5 μM) for 1 hour.

-

Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours.

b. Analysis:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Levels: Quantify the levels of TNF-α and IL-6 in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.[8]

-

Western Blot Analysis: Prepare cell lysates and perform Western blotting to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and Nrf2 signaling pathways (e.g., p-IκBα, IκBα, Nrf2, HO-1).[8]

Visualizations

Signaling Pathways

Caption: Signaling pathways activated by this compound.

Experimental Workflow

Caption: General experimental workflow for studying this compound.

Conclusion

This compound stands out as a promising natural compound with significant potential for the development of novel therapies for neurodegenerative diseases. Its ability to induce the expression of crucial neurotrophic factors like NGF and BDNF, coupled with its anti-inflammatory and antioxidant properties, provides a multi-faceted approach to neuroprotection. The detailed mechanisms and protocols provided in this guide offer a solid foundation for further research and development in this exciting field. Continued investigation into the pharmacokinetics, safety profile, and clinical efficacy of this compound is warranted to translate these preclinical findings into tangible therapeutic benefits.

References

- 1. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hericium erinaceus in Neurodegenerative Diseases: From Bench to Bedside and Beyond, How Far from the Shoreline? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Benefits, side effects, and uses of Hericium erinaceus as a supplement: a systematic review [frontiersin.org]

- 7. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]

- 8. Anti-Inflammatory Effect of this compound on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Cerebral Protective Effect of Novel Erinacines from Hericium erinaceus Mycelium on In Vivo Mild Traumatic Brain Inj… [ouci.dntb.gov.ua]

Erinacine C and its Role in the Upregulation of Brain-Derived Neurotrophic Factor (BDNF): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein in the central nervous system, playing a pivotal role in neuronal survival, growth, and synaptic plasticity. Its therapeutic potential in neurodegenerative diseases and psychiatric disorders is a subject of intense research. Erinacine C, a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has emerged as a promising small molecule capable of inducing BDNF expression. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on BDNF expression, detailing the underlying molecular mechanisms, summarizing key experimental findings, and outlining the methodologies used in this area of research. The primary signaling pathway implicated is the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), which subsequently upregulates BDNF gene expression. This document aims to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to BDNF and this compound

Brain-Derived Neurotrophic Factor (BDNF) is a member of the neurotrophin family of growth factors that are essential for the development, maintenance, and function of the nervous system.[1] BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), triggering downstream signaling cascades that are crucial for neurogenesis, neuronal survival, and synaptic plasticity.[2] Dysregulation of BDNF expression has been implicated in the pathophysiology of numerous neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and depression.[1] Consequently, therapeutic strategies aimed at enhancing endogenous BDNF levels are of significant interest.

This compound is a bioactive compound found in the mycelium of Hericium erinaceus.[3] It belongs to a group of cyathane diterpenoids that have demonstrated a range of biological activities, including anti-inflammatory and neuroprotective effects.[3][4] Notably, this compound has been identified as a potent inducer of neurotrophin synthesis, capable of stimulating the expression of both Nerve Growth Factor (NGF) and BDNF in glial cells.[1][5][6][7] This unique property makes this compound a compelling candidate for further investigation as a potential therapeutic agent for neurological disorders.

Quantitative Data on this compound-Mediated BDNF Expression

The following tables summarize the key findings from in vitro and in vivo studies investigating the effect of this compound on BDNF expression.

Table 1: In Vitro Studies on this compound and BDNF Expression

| Study/Reference | Model System | This compound Concentration | Treatment Duration | Method of BDNF Measurement | Key Quantitative Finding |

| Lee et al., 2024 (as cited in[8]) | Whole-brain mixed glia co-cultures (LPS-insulted) | Not Specified | Not Specified | Protein Expression Analysis | Correlated increased protein expression of BDNF with Nrf2 induction.[8] |

| Rascher et al., 2020 (as cited in[7]) | 1321N1 Astrocytoma Cells | 5 µg/mL | 48 hours | Semiquantitative RT-PCR | Upregulation of bdnf mRNA observed, though not statistically significant in the presence of MAPKK/ERK1/2 inhibitors.[5] |

| Rupcic et al., 2018 (as cited in[1]) | 1321N1 Astrocytoma Cells | Not Specified | Not Specified | Not Specified | Demonstrated that this compound increases the expression of BDNF.[1] |

Table 2: In Vivo Studies on this compound and BDNF Expression

| Study/Reference | Model System | This compound Administration | Treatment Duration | Method of BDNF Measurement | Key Quantitative Finding |

| Lee et al., 2024 (as cited in[8][9]) | Rat model of mild traumatic brain injury (mTBI) | Dietary Supplementation | Throughout recovery phase | Not Specified | Upregulated expression of BDNF and other Nrf2-binding antioxidant genes.[8][9] |

Signaling Pathways of this compound-Mediated BDNF Upregulation

The primary mechanism by which this compound is understood to increase BDNF expression is through the activation of the Nrf2 signaling pathway.[8][9]

The Nrf2 Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by inducers such as this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.

Recent studies have identified BDNF as a target gene of Nrf2.[10][11] Chromatin immunoprecipitation (ChIP) assays have confirmed that Nrf2 can directly bind to the promoter region of the Bdnf gene, specifically at exon I.[10] This binding event initiates the transcription of the Bdnf gene, leading to increased synthesis of BDNF mRNA and subsequently, the BDNF protein.[11] It has been proposed that Nrf2 activation may also displace transcriptional repressors from the BDNF promoter, further contributing to its enhanced expression.[11]

The following diagram illustrates the proposed signaling pathway:

Caption: Proposed signaling pathway for this compound-induced BDNF expression via Nrf2 activation.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effect of this compound on BDNF expression.

Cell Culture and Treatment

-

Cell Lines: Human astrocytoma cells (e.g., 1321N1) or primary mixed glial cells are commonly used.[1][5][7][8]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., ethanol) to create a stock solution. On the day of the experiment, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 5 µg/mL).[5][7] Cells are treated for a specified duration (e.g., 48 hours) before harvesting for downstream analysis.[5]

Measurement of BDNF mRNA Expression (Semiquantitative RT-PCR)

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the bdnf gene and a housekeeping gene (e.g., gapdh) for normalization.

-

Analysis: PCR products are resolved by gel electrophoresis, and the band intensities are quantified to determine the relative expression levels of bdnf mRNA.

Measurement of BDNF Protein Expression (Western Blot)

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BDNF, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control (e.g., β-actin) is used for normalization.

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding to the BDNF Promoter

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for Nrf2 to immunoprecipitate Nrf2-DNA complexes. A non-specific IgG is used as a negative control.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

qPCR Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers that flank the putative Nrf2 binding site (ARE) in the BDNF promoter. The amount of immunoprecipitated DNA is quantified to determine the extent of Nrf2 binding.[10][12][13]

The following diagram provides a visual overview of a typical experimental workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tu-braunschweig.de [tu-braunschweig.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Cerebral Protective Effect of Novel Erinacines from Hericium erinaceus Mycelium on In Vivo Mild Traumatic Brain Injury Animal Model and Primary Mixed Glial Cells via Nrf2-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of BDNF by transcription factor Nrf2 contributes to antidepressant-like actions in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Global mapping of binding sites for Nrf2 identifies novel targets in cell survival response through ChIP-Seq profiling and network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of novel NRF2-regulated genes by ChIP-Seq: influence on retinoid X receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

Erinacine C: A Potent Activator of the Nrf2 Signaling Pathway for Neuroprotection

For Immediate Release

This technical guide provides an in-depth analysis of erinacine C, a cyathane diterpenoid isolated from the medicinal mushroom Hericium erinaceus. The document details its mechanism of action, focusing on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for neurodegenerative diseases and other conditions associated with oxidative stress.

Introduction to this compound and the Nrf2 Pathway

This compound is a key bioactive compound found in the mycelium of Hericium erinaceus.[1][2] It is a diterpenoid with the chemical formula C25H38O6.[3] Research has highlighted its neuroprotective properties, which are largely attributed to its ability to stimulate the synthesis of nerve growth factor (NGF) and its potent anti-inflammatory and antioxidant effects.[1][2][4][5]

The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress.[6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2][8] In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus.[7][9] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes, initiating the transcription of a wide array of protective enzymes and proteins.[6][7][9] These include antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and thioredoxin reductase (TrxR), as well as proteins involved in detoxification and inflammation regulation.[1][4][10][11]

This compound-Mediated Activation of the Nrf2 Signaling Pathway

Studies have demonstrated that this compound effectively activates the Nrf2 signaling pathway.[1][4] This activation is a key mechanism behind its observed neuroprotective and anti-inflammatory effects.[2][12] The proposed mechanism involves the inhibition of Keap1 by this compound, leading to the stabilization and nuclear translocation of Nrf2.[2][13] This, in turn, upregulates the expression of Nrf2-dependent antioxidant genes.[10][11]

The activation of the Nrf2 pathway by this compound has been shown to mitigate neuroinflammation. In lipopolysaccharide (LPS)-induced BV2 microglial cells, this compound treatment led to a dose-dependent increase in the expression of Nrf2 and its downstream target, HO-1.[2][8] This was accompanied by a reduction in pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2][12]

Furthermore, in a rat model of mild traumatic brain injury (mTBI), administration of this compound resulted in reduced brain inflammation and neurological deficits.[10][11] These beneficial effects were associated with the modulation of the Nrf2 activation pathway and the upregulated expression of Nrf2-binding antioxidant genes, including catalase, thioredoxin reductase, and superoxide dismutase.[10][11]

Quantitative Data on Nrf2 Pathway Activation by this compound

The following tables summarize the quantitative effects of this compound on the expression and activity of key components of the Nrf2 signaling pathway and its downstream targets, as reported in various studies.

Table 1: Effect of this compound on Nrf2 and HO-1 Protein Expression in LPS-Induced BV2 Microglial Cells

| Treatment | Concentration | Relative Nrf2 Protein Expression (Fold Change vs. Control) | Relative HO-1 Protein Expression (Fold Change vs. Control) |

| Control | - | 1.0 | 1.0 |

| LPS | 1 µg/mL | Not specified | Not specified |

| This compound + LPS | 10 µM | Increased | Increased |

| This compound + LPS | 20 µM | Increased | Increased |

| This compound + LPS | 30 µM | Increased | Increased |

Source: Data extrapolated from studies on the anti-inflammatory effects of this compound.[2][8][12]

Table 2: this compound-Induced Upregulation of Nrf2-Binding Antioxidant Gene Expression in Mixed Glial Cells

| Gene | Fold Increase in Expression with this compound Treatment (vs. LPS-treated group) |

| Brain-Derived Neurotrophic Factor (BDNF) | 1.40 |

| Catalase (CAT) | 1.80 |

| Thioredoxin Reductase (TrxR) | 1.80 |

| Superoxide Dismutase (SOD) | 1.45 |

Source: Data from a study on the cerebral protective effect of this compound.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the activation of the Nrf2 signaling pathway by this compound.

Cell Culture and Treatment

-

Cell Line: BV2 microglial cells or primary mixed glial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

Western Blot Analysis for Protein Expression

-

Objective: To determine the protein levels of Nrf2, Keap1, HO-1, and other target proteins.

-

Procedure:

-

Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors. Nuclear and cytoplasmic fractions can be separated using a nuclear extraction kit.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for Nrf2, Keap1, HO-1, or other proteins of interest overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

-

Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR)

-

Objective: To measure the binding activity of Nrf2 to the promoter regions of its target antioxidant genes.[10][11]

-

Procedure:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for Nrf2 or a control IgG antibody overnight. Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify the ARE-containing promoter regions of target genes (e.g., BDNF, CAT, TrxR, SOD). The results are normalized to the input DNA.

-

Nrf2 Transcription Factor Activity Assay

-

Objective: To quantify the active Nrf2 in nuclear extracts that is capable of binding to its consensus DNA sequence.[15][16]

-

Procedure (based on a typical ELISA-based kit):

-

Nuclear Protein Extraction: Nuclear extracts are prepared from treated and untreated cells using a nuclear extraction kit.

-

Binding Reaction: A 96-well plate coated with a double-stranded DNA sequence containing the Nrf2 consensus binding site is used. Nuclear extracts are added to the wells and incubated to allow active Nrf2 to bind to the DNA.

-

Primary Antibody Incubation: A primary antibody specific for Nrf2 is added to the wells.

-

Secondary Antibody Incubation: An HRP-conjugated secondary antibody is added.

-

Substrate Addition and Detection: A colorimetric substrate (e.g., TMB) is added, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The amount of active Nrf2 is proportional to the color intensity.

-

Visualizations

The following diagrams illustrate the Nrf2 signaling pathway and a typical experimental workflow for its investigation.

Caption: The Nrf2 signaling pathway activated by this compound.

Caption: Experimental workflow for studying Nrf2 activation.

Conclusion

This compound is a promising natural compound that exerts significant neuroprotective and anti-inflammatory effects through the robust activation of the Nrf2 signaling pathway. The upregulation of a suite of antioxidant and cytoprotective genes positions this compound as a strong candidate for further investigation in the development of novel therapeutics for neurodegenerative diseases and other oxidative stress-related disorders. The experimental protocols detailed herein provide a framework for researchers to further elucidate the molecular mechanisms of this compound and evaluate its therapeutic potential.

References

- 1. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C25H38O6 | CID 10252378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. Anti-Inflammatory Effect of this compound on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Cerebral Protective Effect of Novel Erinacines from Hericium erinaceus Mycelium on In Vivo Mild Traumatic Brain Injury Animal Model and Primary Mixed Glial Cells via Nrf2-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory Effect of this compound on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. raybiotech.com [raybiotech.com]

- 16. mdpi.com [mdpi.com]

Erinacine C: A Potent Anti-inflammatory Agent in Microglial Cells - A Technical Guide

Executive Summary: Neuroinflammation, a key pathological feature of many neurodegenerative diseases, is largely driven by the activation of microglial cells, the resident immune cells of the central nervous system (CNS). Upon activation by stimuli such as bacterial lipopolysaccharide (LPS), microglia release a cascade of pro-inflammatory and neurotoxic mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Erinacine C, a cyathane-type diterpenoid isolated from the mycelium of Hericium erinaceus, has emerged as a promising therapeutic agent with potent anti-neuroinflammatory properties.[1][2][3] This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates microglial activation, focusing on its effects on key signaling pathways and the inhibition of pro-inflammatory molecule production. Quantitative data, detailed experimental protocols, and visual diagrams of the molecular pathways are presented to support researchers, scientists, and drug development professionals in this field.

Introduction to Neuroinflammation and Microglial Activation

Microglial cells are the primary mediators of the immune response in the CNS.[4] In a healthy state, they perform surveillance and housekeeping functions. However, in response to pathogens or injury, they become activated.[2] This activation, while crucial for clearing debris and pathogens, can become dysregulated and chronic, leading to a state of neuroinflammation.[2] Triggers like lipopolysaccharide (LPS) can induce a pro-inflammatory phenotype in microglia, characterized by the release of cytotoxic molecules like NO and pro-inflammatory cytokines such as TNF-α and IL-6.[2][5] This sustained inflammatory environment contributes to neuronal damage and is a hallmark of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2][4] Therefore, therapeutic strategies aimed at modulating microglial activation and inhibiting the production of these inflammatory mediators are of significant interest.[2]

This compound: A Bioactive Compound from Hericium erinaceus

This compound is a key bioactive secondary metabolite found in the mycelium of the medicinal mushroom Hericium erinaceus.[2] This compound is well-regarded for its neuroprotective effects, notably its ability to stimulate the synthesis of nerve growth factor (NGF).[1][2][5] Recent research has expanded upon its therapeutic potential, highlighting its significant anti-inflammatory capabilities, particularly in the context of neuroinflammation.[1][5]

Quantitative Analysis of Anti-inflammatory Effects

Studies utilizing the BV2 immortalized murine microglial cell line have provided quantitative evidence of this compound's anti-inflammatory efficacy. When these cells are challenged with LPS, they exhibit a robust inflammatory response. Pre-treatment with this compound, at non-toxic concentrations, markedly attenuates this response in a dose-dependent manner.

Table 1: Effect of this compound on BV2 Microglial Cell Viability

| This compound Concentration (µM) | Effect on Cell Viability (after 24h incubation) | Reference |

| 0.1 - 2.5 | No significant decrease in cell viability. | [2][6] |

| 5.0 - 10.0 | Significant decrease in cell viability. | [2][6] |

Table 2: Inhibitory Effects of this compound on LPS-Induced Pro-inflammatory Mediators in BV2 Cells

| Mediator | This compound Concentration (µM) | Outcome | Reference |

| Nitric Oxide (NO) | 0.1 - 2.5 | Dose-dependent reduction in NO production. | [2][3][5] |

| Interleukin-6 (IL-6) | 0.1 - 2.5 | Dose-dependent inhibition of IL-6 secretion. | [2][3][5] |

| TNF-α | 0.1 - 2.5 | Dose-dependent inhibition of TNF-α secretion. | [2][3][5] |

Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Protein Expression in BV2 Cells

| Protein | This compound Concentration (µM) | Outcome | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | 0.1 - 2.5 | Dose-dependent inhibition of iNOS protein expression. | [2][3][7] |

| Nuclear Factor kappa-B (NF-κB) | 0.1 - 2.5 | Significant inhibition of NF-κB protein expression. | [3][4][8] |

| Phosphorylated IκBα (p-IκBα) | 0.1 - 2.5 | Significant inhibition of IκBα phosphorylation. | [3][4][8] |

Mechanism of Action: Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating at least two critical intracellular signaling pathways: the NF-κB pathway and the Nrf2/HO-1 pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-B (NF-κB) is a master regulator of inflammation.[2] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[2] Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate into the nucleus.[2][4] In the nucleus, it binds to the promoters of target genes, initiating the transcription of pro-inflammatory mediators like iNOS, TNF-α, and IL-6.[2]

This compound intervenes in this cascade by inhibiting the phosphorylation and subsequent degradation of IκBα.[1][4][5] This action effectively traps NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.[2][5]

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins.[1][5] Under basal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][5] In the presence of oxidative stress or activators, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1).[1][5]

This compound has been shown to activate this protective pathway. It is postulated to inhibit Keap1, leading to the stabilization and nuclear accumulation of Nrf2.[1][5] The subsequent upregulation of HO-1 expression contributes to the resolution of inflammation and cellular protection against oxidative stress.[1][5][9]

Caption: this compound activates the protective Nrf2/HO-1 signaling pathway.

Experimental Protocols

The following protocols are generalized methodologies based on cited literature for studying the anti-inflammatory effects of compounds like this compound in microglial cells.

Caption: General experimental workflow for assessing this compound's effects.

BV2 Microglial Cell Culture and Treatment

-

Culture: BV2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[10][11]

-

Seeding: Cells are seeded into appropriate culture plates (e.g., 1 x 10⁵ cells/mL for 24-well or 96-well plates) and allowed to adhere overnight.[3][12]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1–2.5 µM). The cells are pre-treated for 1 hour.[3][12]

-

Stimulation: Following pre-treatment, LPS is added to the wells to a final concentration of 500 ng/mL, and the cells are incubated for an additional 24 hours.[3][12]

Nitric Oxide (NO) Quantification (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable and soluble breakdown product of NO.

-

Sample Collection: After the 24-hour incubation, 100 µL of cell culture supernatant is collected from each well.[13]

-

Griess Reaction: 100 µL of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant in a new 96-well plate.[11][14]

-

Incubation: The plate is incubated at room temperature for 10-15 minutes in the dark.[11][13]

-

Measurement: The absorbance is measured at 540 nm using a microplate reader.[13][14][15]

-

Quantification: The nitrite concentration is calculated by comparison with a standard curve generated using known concentrations of sodium nitrite.[13]

Pro-inflammatory Cytokine Measurement (ELISA)

A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used for the specific quantification of cytokines like TNF-α and IL-6.[16][17][18]

-

Coating: A 96-well ELISA plate is coated with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) and incubated overnight at 4°C.[16][17]

-

Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours.[17]

-

Sample Incubation: After washing, cell culture supernatants and a series of known cytokine standards are added to the wells and incubated for 2 hours at room temperature.[16][17]

-

Detection: The plate is washed again, and a biotin-conjugated detection antibody specific for the cytokine is added and incubated for 1-2 hours.[16]

-

Enzyme Conjugation: Following another wash, an enzyme conjugate (e.g., Streptavidin-HRP) is added and incubated for 20-30 minutes.[19]

-

Substrate Addition: The plate is washed thoroughly, and a substrate solution (e.g., TMB) is added. The reaction is allowed to develop in the dark.[17]

-

Stopping and Reading: A stop solution (e.g., 2N H₂SO₄) is added, and the optical density is measured at 450 nm.[17] Cytokine concentrations in the samples are determined from the standard curve.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins involved in the signaling pathways.[20][21]

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford protein assay.

-

Electrophoresis: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20]

-

Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[20]

-

Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-p-IκBα, anti-Nrf2).[4][20]

-

Secondary Antibody: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Detection: The membrane is washed again, and an enhanced chemiluminescence (ECL) substrate is applied. The resulting signal is captured using an imaging system. Protein band intensity is quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.[22]

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties in microglial cells by dually inhibiting the pro-inflammatory NF-κB pathway and activating the protective Nrf2/HO-1 antioxidant pathway.[1][5] This mechanism leads to a marked reduction in the production of key inflammatory mediators, including NO, IL-6, and TNF-α.[2][3][5] These findings underscore the therapeutic potential of this compound as a novel agent for neurodegenerative diseases where neuroinflammation is a critical component.

Future research should focus on validating these in vitro findings in in vivo models of neuroinflammation and neurodegeneration. Further elucidation of its interaction with other signaling pathways, such as the MAPK pathway, and its pharmacokinetic and pharmacodynamic profiles will be crucial for its development as a clinical candidate.

References

- 1. [PDF] Anti-Inflammatory Effect of this compound on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Effect of this compound on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effect of this compound on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Nitric Oxide Griess Assay [bio-protocol.org]

- 14. mdpi.com [mdpi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. bdbiosciences.com [bdbiosciences.com]

- 17. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 18. h-h-c.com [h-h-c.com]

- 19. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. The Role of Microglia/Macrophages Activation and TLR4/NF-κB/MAPK Pathway in Distraction Spinal Cord Injury-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Biosynthesis of Erinacine C in Hericium erinaceus: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Erinacine C, a cyathane diterpenoid with significant neurotrophic potential, produced by the mycelium of the medicinal mushroom Hericium erinaceus. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the genetic and enzymatic machinery, quantitative production data, and detailed experimental protocols to facilitate further research and development.

Introduction to this compound and its Significance

This compound is a secondary metabolite isolated from the mycelium of Hericium erinaceus, commonly known as Lion's Mane mushroom.[1][2] It belongs to the cyathane class of diterpenoids, characterized by a unique 5-6-7 tricyclic carbon skeleton.[3] this compound has garnered significant scientific interest due to its potent biological activities, most notably its ability to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival, development, and function of neurons.[3] This property positions this compound as a promising candidate for the development of therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] Furthermore, this compound has been shown to possess anti-inflammatory properties, further enhancing its neuroprotective potential.[1][4][5]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions orchestrated by a dedicated gene cluster. The pathway begins with the universal precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP), and proceeds through several key intermediates.

The "Eri" Gene Cluster

The genetic blueprint for Erinacine biosynthesis is encoded within the "Eri" gene cluster in the Hericium erinaceus genome. This cluster contains genes for the key enzymes responsible for the synthesis of the cyathane skeleton and its subsequent modifications. The expression of these genes is predominantly observed in the mycelium, with significantly lower or no expression in the fruiting body of the mushroom.[6][7][8][9]

Key Biosynthetic Steps and Enzymes

The proposed biosynthetic pathway for this compound is outlined below:

-

Formation of the Cyathane Skeleton: The pathway is initiated by the cyclization of GGPP, catalyzed by a terpene synthase, to form the characteristic 5-6-7 tricyclic cyathane core.

-

Hydroxylation and Oxidation: A series of cytochrome P450 monooxygenases then hydroxylate the cyathane skeleton at specific positions. These hydroxylated intermediates undergo further oxidation reactions.

-

Formation of Erinacine P, the Key Precursor: A critical intermediate in the biosynthesis of several erinacines, including this compound, is Erinacine P.[5][10][11][12]

-

The Role of Erinacine Q and Erinacine B: Erinacine Q is a known precursor to Erinacine P.[10][11][13][14] The pathway then proceeds to Erinacine B, which is the direct precursor to this compound.

-

Final Conversion to this compound by EriB: The final step in the biosynthesis of this compound is the conversion of Erinacine B. This reaction is catalyzed by the enzyme EriB , which has been identified as a NAD(P) oxidoreductase.[10][11][15] EriB is also responsible for the conversion of Erinacine Q to Erinacine P.[10][11][15]

The following diagram illustrates the proposed biosynthetic pathway of this compound:

Caption: Proposed Biosynthesis Pathway of this compound.

Quantitative Data on this compound Production

The production of this compound is influenced by various factors, including the specific strain of Hericium erinaceus and the composition of the culture medium. Submerged cultivation of the mycelium is the primary method for producing erinacines.

| Parameter | Value | Reference |

| This compound Yield (Submerged Culture) | Up to 2.73 g/L | [2] |

| Optimal pH for Production | 7.5 | [2] |

| Key Media Components for Enhanced Production | Oatmeal, Calcium Carbonate, Edamin® K | [2] |

| Influence of C:N Ratio | Not significant | [2] |

| Effect of Media Composition on Erinacine Profile | Complex media favors this compound production, while minimal media favors Erinacine Q. | [6][9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction of Erinacines from Hericium erinaceus Mycelium

This protocol describes the extraction of total erinacines from lyophilized mycelial powder.

Materials:

-

Lyophilized Hericium erinaceus mycelium powder

-

70-75% Ethanol

-

Ultrasonicator

-

Centrifuge

-

Rotary evaporator

-

0.45 µm microfilters

-

Ethyl acetate

-

Deionized water

-

Separatory funnel

Procedure:

-

Grind the lyophilized mycelia to a fine powder.

-

Suspend the mycelial powder in 75% ethanol at a ratio of 1:20 (w/v).[13]

-

Perform ultrasonication for 1 hour at 50°C. Repeat this step twice.[13]

-

Centrifuge the extract at 8000 x g for 10 minutes to pellet the solid debris.[13]

-

Filter the supernatant through a 0.45 µm microfilter.[13]

-

Concentrate the filtered extract using a vacuum rotary evaporator at 50°C.[13]

-

Dilute the concentrated extract with deionized water to a final volume of 50 mL.[13]

-

Perform a liquid-liquid extraction by mixing the aqueous extract with an equal volume of ethyl acetate in a separatory funnel.

-

Separate the ethyl acetate layer, which contains the erinacines.

-

Dry the ethyl acetate extract for further analysis.

Workflow for Erinacine Extraction:

Caption: Workflow for the extraction of erinacines.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of this compound in the extracted samples.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 HPLC system with a UV-Vis DAD detector (or equivalent).[13]

-

Column: Supersil AQ-C18 column (5 µm, 250 x 4.6 mm).[13]

-

Mobile Phase: Isocratic elution with acetonitrile:water (55:45 v/v).[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 25°C.[13]

-

Injection Volume: 5 µL.[13]

-

Detection Wavelength: 340 nm.[13]

-

Retention Time for this compound: Approximately 10.5 minutes.[16]

Procedure:

-

Prepare a standard curve using a certified reference standard of this compound.

-

Dissolve the dried erinacine extract in the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Inject the sample into the HPLC system.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Gene Expression Analysis of eri Genes by RT-qPCR

This protocol outlines the general steps for analyzing the expression levels of the eri gene cluster, including eriB.

Materials:

-

Hericium erinaceus mycelium

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument

-

Primers for target eri genes and a reference gene (e.g., 18S rRNA)

Procedure:

-

Harvest mycelia from liquid culture and immediately freeze in liquid nitrogen.

-

Extract total RNA from the frozen mycelia using a suitable RNA extraction kit, following the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer.

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

Design and validate primers for the target eri genes (e.g., eriB) and a stable reference gene.

-

Perform qPCR using the synthesized cDNA, specific primers, and a suitable qPCR master mix.

-

Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes.

Workflow for Gene Expression Analysis:

Caption: Workflow for RT-qPCR analysis of eri genes.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process. Transcriptomic analyses have revealed that the genes involved in terpenoid biosynthesis, including the eri gene cluster, are generally upregulated in the mycelium compared to the fruiting body.[17][18] This differential expression is a key factor in the localization of erinacine production to the mycelial stage.

Furthermore, the composition of the culture medium plays a significant role in modulating the erinacine profile. Studies have shown that complex media formulations can significantly enhance the production of this compound, while minimal media may lead to the accumulation of earlier pathway intermediates like Erinacine Q.[6][9] This suggests the presence of regulatory networks that sense nutrient availability and accordingly modulate the expression or activity of specific enzymes in the pathway, such as EriB. However, the precise signaling pathways and transcription factors that govern the expression of the eri gene cluster remain an active area of research.

Conclusion and Future Directions

The biosynthesis of this compound in Hericium erinaceus is a fascinating and complex process with significant implications for the development of novel neurotrophic agents. This guide has provided a comprehensive overview of the current understanding of the biosynthetic pathway, quantitative production data, and detailed experimental protocols. Future research should focus on elucidating the kinetic properties of the key enzymes, particularly EriB, and unraveling the intricate regulatory networks that control the expression of the eri gene cluster. A deeper understanding of these aspects will be crucial for the metabolic engineering of Hericium erinaceus or heterologous hosts for the enhanced and sustainable production of this valuable therapeutic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new “non-natural” analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Ultrasonic Extraction to Obtain Erinacine A and Polyphenols with Antioxidant Activity from the Fungal Biomass of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. mushroomreferences.com [mushroomreferences.com]

- 7. mushroomreferences.com [mushroomreferences.com]

- 8. Influences of substrate and tissue type on erinacine production and biosynthetic gene expression in Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influences of substrate and tissue type on erinacine production and biosynthetic gene expression in Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus [mdpi.com]

- 11. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains [ouci.dntb.gov.ua]

- 12. An Assay to Determine NAD(P)H: Quinone Oxidoreductase Activity in Cell Extracts from Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Erinacine Q, a new erinacine from Hericium erinaceum, and its biosynthetic route to this compound in the basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Polysorbate 80 Differentially Impacts Erinacine Production Profiles in Submerged Cultures of Hericium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Genomic and transcriptomic analyses reveal differential regulation of diverse terpenoid and polyketides secondary metabolites in Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Indirect Activation of TrkA Receptor Pathways by Erinacine C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erinacine C, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered significant attention for its neurotrophic properties. This technical guide delineates the mechanism by which this compound interacts with the Tropomyosin receptor kinase A (TrkA) pathway. Current research indicates that this compound does not directly bind to the TrkA receptor. Instead, its primary mode of action is the induction of Nerve Growth Factor (NGF) synthesis and secretion from astrocytes. This astrocyte-derived NGF then activates TrkA receptors on neuronal cells, initiating downstream signaling cascades crucial for neuronal survival, differentiation, and neurite outgrowth. This guide provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research in this area.

Mechanism of Action: An Indirect Interaction

Studies have demonstrated that this compound's neurotrophic effects are mediated through an indirect activation of the TrkA receptor. The process begins with this compound stimulating glial cells, specifically astrocytes, to upregulate the expression and secretion of NGF.[1][2] This newly synthesized NGF is then released into the extracellular environment, where it can bind to and activate TrkA receptors on adjacent neuronal cells, such as PC12 cells, a common model for neuronal differentiation.[1] The binding of NGF to the TrkA receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of three major downstream signaling pathways:

-

PLCγ Pathway: Involved in calcium signaling and the activation of Protein Kinase C (PKC).

-

PI3K/Akt Pathway: A critical pathway for promoting cell survival and proliferation.

-

MAPK/ERK Pathway: Plays a central role in the regulation of gene expression and cell differentiation, including neurite outgrowth.[1]

The activation of these pathways culminates in the neuronal differentiation and extension of neurites, characteristic effects of NGF signaling.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound-induced NGF on neuronal cells.

Table 1: Effect of this compound-Conditioned Medium on PC12 Cell Differentiation

| Treatment | Percentage of Differentiated PC12 Cells | Average Neurite Length (µm) | Reference |

| Recombinant NGF (200 ng/mL) | 32.7 ± 2.1% | 69.8 ± 1.9 µm | [1] |

| Recombinant NGF + K252a (TrkA Inhibitor) | 12.1 ± 1.7% | 42.8 ± 1.3 µm | [1] |

| This compound-Conditioned Medium | 21.8 ± 2.5% | Not specified | [1] |

Table 2: Effect of Pharmacological Inhibitors on PC12 Cell Differentiation Induced by this compound-Conditioned Medium

| Inhibitor | Target Pathway | Effect on Differentiation | Reference |

| K252a | TrkA | Significant reduction | [1] |

| U0126 | MEK1/2 (MAPK) | Significant reduction | [1] |

| LY294002 | PI3K | Significant reduction | [1] |

| U73122 | PLCγ | Significant reduction | [1] |

Table 3: this compound Concentration and Transcriptional Activation

| This compound Concentration | Target Reporter | Fold-Upregulation of Luciferase Activity | Reference |

| 1-5 µg/mL | 8x ETS reporter | Concentration-dependent increase | [1] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Preparation of this compound-Conditioned Medium

-

Cell Culture: Culture 1321N1 human astrocytoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: When cells reach 80-90% confluency, replace the medium with fresh serum-free DMEM containing the desired concentration of this compound (e.g., 5 µg/mL). An ethanol-treated control should be run in parallel.

-

Conditioned Medium Collection: After 24-48 hours of incubation, collect the supernatant.

-

Processing: Centrifuge the collected medium at 1,500 rpm for 5 minutes to remove cell debris. The resulting supernatant is the this compound-conditioned medium.

-

Storage: Use the conditioned medium immediately or store at -80°C for future use.

PC12 Cell Differentiation Assay

-

Cell Seeding: Plate PC12 cells on collagen-coated dishes at a suitable density in RPMI 1640 medium supplemented with 10% horse serum and 5% FBS.

-

Treatment: After 24 hours, replace the medium with low-serum medium (e.g., 1% horse serum) containing either:

-

Recombinant NGF (e.g., 200 ng/mL) as a positive control.

-

This compound-conditioned medium.

-

Control medium (from ethanol-treated astrocytes).

-

Conditioned medium in the presence of specific inhibitors (e.g., K252a for TrkA, U0126 for MEK1/2, LY294002 for PI3K, U73122 for PLCγ).

-

-

Incubation: Incubate the cells for 48-72 hours.

-

Analysis:

-

Capture images of the cells using a phase-contrast microscope.

-

A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body.

-

Quantify the percentage of differentiated cells by counting at least 100 cells from multiple independent fields.

-

Measure the length of the longest neurite for each differentiated cell using image analysis software.

-

Western Blot Analysis of TrkA Pathway Activation

-

Cell Treatment: Treat PC12 cells with this compound-conditioned medium for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of TrkA, ERK, Akt, and PLCγ overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

This compound represents a promising natural compound for the stimulation of neurotrophic factor production. Its ability to induce NGF in astrocytes, which subsequently activates the TrkA receptor and its downstream PLCγ, PI3K/Akt, and MAPK/ERK pathways, underscores its potential for therapeutic applications in neurodegenerative diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the nuanced molecular mechanisms of this compound and to explore its full therapeutic potential.

References

- 1. This compound Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-affinity TrkA and p75 neurotrophin receptor complexes: A twisted affair - PMC [pmc.ncbi.nlm.nih.gov]

The Pleiotropic Power of Cyathane Diterpenoids: A Technical Guide to Erinacine C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyathane diterpenoids, a class of natural products primarily isolated from medicinal mushrooms of the Hericium genus, are gaining significant attention for their diverse pharmacological activities. Among these, Erinacine C stands out for its potent neuroprotective, anti-inflammatory, and potential anticancer properties. This technical guide provides an in-depth overview of the pleiotropic functions of this compound, focusing on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this promising cyathane diterpenoid.

Introduction

This compound is a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus.[1] Its unique tricyclic core structure is the basis for its wide range of biological activities.[2] Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in neuroinflammation and oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases and other inflammatory conditions.[3][4] This guide will delve into the multifaceted functions of this compound, providing a detailed examination of its effects at the molecular and cellular levels.

Pleiotropic Functions of this compound

This compound exhibits a remarkable range of biological activities, primarily centered around its anti-inflammatory and neuroprotective effects.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory activity, primarily through the modulation of the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathways.[1][4] In in vitro models using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound has been shown to dose-dependently inhibit the production of pro-inflammatory mediators including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][5]

Neuroprotective Effects